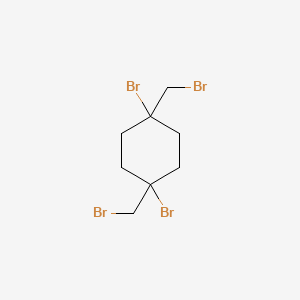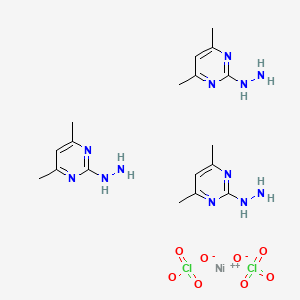![molecular formula C11H15ClO B14506904 3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 63499-09-2](/img/structure/B14506904.png)
3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethylidene)-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a chloromethylidene group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the reaction of 3-exo-methyl-7-oxabicyclo[2.2.1]heptan-2-one with chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., Lewis acids).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The chloromethylidene group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds . Additionally, the bicyclic structure of the compound may contribute to its binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylbenzylidene)camphor: A structurally related compound with similar reactivity and applications.
1,7,7-Trimethyl-3-(phenylmethylene)bicyclo[2.2.1]heptan-2-one:
Uniqueness
3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and potential for various chemical transformations. This compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a potential candidate for pharmaceutical development.
Propriétés
Numéro CAS |
63499-09-2 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
3-(chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H15ClO/c1-10(2)8-4-5-11(10,3)9(13)7(8)6-12/h6,8H,4-5H2,1-3H3 |
Clé InChI |
HXSMDKPBJHMJPN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=CCl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)

![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)

![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)

![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)






